molecular formula C11H16O6 B2472278 Triethyl 1,1,2-ethylenetricarboxylate CAS No. 13049-86-0

Triethyl 1,1,2-ethylenetricarboxylate

Cat. No.: B2472278
CAS No.: 13049-86-0
M. Wt: 244.243
InChI Key: PMHBYAGKMHEFPA-UHFFFAOYSA-N
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Description

Structural Significance and Reactivity Profile as an Electron-Deficient Alkene

The chemical structure of Triethyl 1,1,2-ethylenetricarboxylate, with the molecular formula C₁₁H₁₆O₆, is central to its reactivity. nih.gov The molecule features a carbon-carbon double bond substituted with three electron-withdrawing ethyl carboxylate (-CO₂C₂H₅) groups. Two of these ester groups are attached to the C-1 position (a geminal disubstitution pattern), while the third is at the C-2 position.

This extensive substitution with powerful electron-withdrawing groups profoundly influences the electronic nature of the alkene. The ester groups pull electron density away from the C=C double bond through both inductive and resonance effects. This polarization renders the double bond "electron-deficient" and highly electrophilic, particularly at the β-carbon (C-2). This pronounced electrophilicity makes this compound an exceptional Michael acceptor. fiveable.me

The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comresearchgate.net In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgmasterorganicchemistry.com The high reactivity of this compound allows it to react with a wide array of soft nucleophiles, including enolates, amines, and thiols, under mild conditions to form a 1,4-adduct. masterorganicchemistry.com The resulting intermediate is a stabilized enolate, which can be protonated or trapped with other electrophiles, leading to highly functionalized products. nsf.gov

Beyond its role as a Michael acceptor, its electron-deficient nature also makes it a valuable component in various cycloaddition reactions. These pericyclic reactions are powerful tools for ring formation. For instance, it can participate as a dienophile in Diels-Alder [4+2] cycloadditions or in [3+2] cycloadditions with various dipoles, providing access to complex cyclic and heterocyclic frameworks. mdpi.comrsc.org

Historical Development and Evolution of its Role in Organic Transformations

The utility of this compound is built upon foundational concepts in organic chemistry, primarily the Knoevenagel condensation and the Michael addition reaction. The historical development of this reagent is intertwined with the evolution of methods for creating polysubstituted, electron-poor alkenes and the strategic use of such compounds in synthesis.

The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. pearson.comwikipedia.org This reaction provides a direct and efficient route to α,β-unsaturated products and is a key method for synthesizing highly substituted alkenes. tandfonline.comjk-sci.com The synthesis of precursors to molecules like this compound relies on the principles of this classic carbon-carbon bond-forming reaction.

The conceptual framework for its application in synthesis was established by Arthur Michael, who in 1887 described the addition of enolates to α,β-unsaturated carbonyl compounds. researchgate.netmasterorganicchemistry.com This discovery of the Michael reaction provided chemists with a powerful tool for constructing complex molecules. numberanalytics.comlibretexts.org Over the following decades, research focused on expanding the scope of both the nucleophilic donors and the electrophilic acceptors. The development of highly electrophilic alkenes, or potent Michael acceptors, was a significant advancement, allowing for reactions to proceed under milder conditions and with a broader range of nucleophiles. american.edu this compound emerged as an exemplary reagent in this class, offering a scaffold rich in functionality and possessing a highly activated double bond for subsequent transformations.

Current Research Landscape and Emerging Areas of Investigation

In the contemporary research landscape, this compound and its analogues are prized for their utility in constructing complex molecules, particularly heterocyclic compounds, which form the core of many pharmaceuticals and biologically active natural products. bioorganica.com.ua Its multiple functional groups and defined reactivity allow for its use in cascade reactions and multicomponent reactions (MCRs), which are highly efficient processes that form several bonds in a single operation, minimizing waste and simplifying synthetic procedures. beilstein-journals.orgnih.gov

A significant area of investigation involves using ethenetricarboxylate derivatives as versatile precursors for heterocyclic synthesis. Research has demonstrated that ethenetricarboxylic acid diesters, which share the core reactive structure of this compound, can serve as dual-function reagents, possessing both a Michael acceptor site and a carboxylic acid group. psu.edu This allows for sequential reactions with binucleophiles, such as 2-aminoalcohols, to construct diverse N,O-containing heterocycles like 1,4-oxazine derivatives. psu.edu The reaction proceeds via an initial Michael addition of the amine to the electron-deficient alkene, followed by an intramolecular cyclization. psu.edu

The table below summarizes findings from research on the synthesis of various heterocyclic systems using an ethenetricarboxylic acid diester, highlighting its role in building molecular diversity. psu.edu

BinucleophileReaction ConditionsProduct (Heterocyclic System)Yield (%)
(R)-2-amino-3-methyl-1-butanolEDCI, HOBt, THFMorpholine-2-one derivative41
(S)-2-aminopropan-1-olEDCI, HOBt, THFMorpholine-2-one derivative36
2-piperidine-methanolEDCI, HOBt, THFOctahydropyrido[2,1-b] numberanalytics.comamerican.eduoxazin-6-one51
1,2-diaminopropaneEDCI, HOBt, THFPiperazin-2-one derivative41
2-hydroxymethylanilineEDCI, HOBt, THFBenzo[e] numberanalytics.comamerican.eduoxazepine derivative44
pyrocatechol (1,2-dihydroxybenzene)EDCI, HOBt, THF1,4-Benzodioxin derivative46

Emerging areas of investigation focus on harnessing the compound's reactivity in asymmetric catalysis to produce chiral molecules. Furthermore, its application in complex cascade sequences, where the initial Michael adduct is trapped in subsequent intramolecular reactions, is a powerful strategy for rapidly building molecular complexity from simple starting materials. researchgate.net The development of novel multicomponent reactions featuring this compound continues to be an active field, offering streamlined access to densely functionalized and structurally diverse compound libraries for drug discovery and materials science. tcichemicals.comderpharmachemica.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl ethene-1,1,2-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHBYAGKMHEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Triethyl 1,1,2 Ethylenetricarboxylate and Analogous Triesters

Established Synthetic Routes to Ethenetricarboxylates

The preparation of ethenetricarboxylates has traditionally relied on well-established reactions in organic synthesis that allow for the formation of carbon-carbon bonds and subsequent functional group manipulations.

Conventional Preparation Strategies

A primary and conventional strategy for the synthesis of ethenetricarboxylates, including triethyl 1,1,2-ethylenetricarboxylate, is the Knoevenagel condensation. mdpi.comnih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. nih.gov For the synthesis of this compound, a plausible route involves the reaction of an appropriate glyoxylate (B1226380) derivative with a malonic ester. For instance, the condensation of ethyl glyoxylate with diethyl malonate in the presence of a catalyst like piperidine (B6355638) or an ammonium (B1175870) salt would yield the target molecule after dehydration. The reaction proceeds through a carbanion intermediate generated from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule results in the formation of the carbon-carbon double bond.

Another established, albeit indirect, approach involves the esterification of the corresponding ethenetricarboxylic acid. While less common due to the potential instability of the unsaturated tricarboxylic acid, this method follows the classical Fischer-Speier esterification protocol, where the carboxylic acid is treated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric or hydrochloric acid. ontosight.ai This method is more frequently applied to the synthesis of saturated analogues like triethyl ethane-1,1,2-tricarboxylate. ontosight.aigoogle.com

Novel and Efficient Synthetic Approaches

One-Pot Reaction Sequences in Derivatization

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.org Such sequences are particularly valuable for the synthesis of complex molecules from simple precursors. While specific one-pot syntheses for the derivatization of this compound are not extensively documented, the principles of one-pot synthesis can be readily applied. For example, a sequential Knoevenagel condensation followed by a Michael addition could be performed in a single pot to generate more complex molecular scaffolds from ethenetricarboxylates. The highly electrophilic nature of the double bond in this compound makes it an excellent Michael acceptor for a variety of nucleophiles. frontiersin.orgrsc.orgorganicreactions.orgnih.gov

Catalytic Synthetic Methods for this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. numberanalytics.comnumberanalytics.com For the synthesis of polysubstituted alkenes like this compound, various catalytic methods can be envisioned. Transition metal-catalyzed cross-coupling reactions, for instance, have revolutionized the formation of carbon-carbon bonds. While not a direct route to the title compound, catalytic methods for the synthesis of trisubstituted alkenes are well-established and could be adapted. nih.govsnnu.edu.cn

A pertinent example of a catalytic approach to a similar triester is the nickel-catalyzed [2+2+2] cyclotrimerization of ethyl propiolate to produce triethyl 1,3,5-benzenetricarboxylate. chemicalbook.com This reaction demonstrates the power of transition metal catalysis in constructing highly functionalized molecules from simple building blocks with high efficiency. For the synthesis of this compound, a catalytic variant of the Knoevenagel condensation using Lewis acids or solid-supported catalysts could enhance reaction rates and facilitate catalyst recycling. researchgate.net Furthermore, cooperative catalysis, employing two different catalysts to activate different parts of the reacting molecules, represents a frontier in alkene synthesis. sciencedaily.com

Advancements in Sustainable and Atom-Economical Syntheses

The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic methodologies. primescholars.comjocpr.comnumberanalytics.com Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Addition reactions are inherently atom-economical as all the atoms of the reactants are present in the product.

In the context of synthesizing this compound, a Knoevenagel condensation is considered relatively atom-economical, with the only byproduct being water. The development of catalytic, solvent-free, or aqueous reaction conditions for such condensations further enhances their sustainability. The use of renewable starting materials and energy-efficient reaction protocols, such as microwave or ultrasound irradiation, are also key aspects of sustainable synthesis. cambridgescholars.com The overarching goal is to design synthetic routes that are not only efficient in terms of yield but also minimize their environmental impact. rsc.orgresearchgate.net

Comparative Analysis of Synthetic Yields and Selectivity

A direct comparative analysis of the synthetic yields and selectivity for this compound is challenging due to the limited number of detailed, published synthetic procedures for this specific compound. However, a general comparison of the methodologies discussed can be made.

Synthetic MethodologyKey FeaturesPotential AdvantagesPotential Disadvantages
Conventional (e.g., Knoevenagel) Well-established, uses common reagents.Reliable, predictable outcomes.May require stoichiometric base, purification can be extensive.
One-Pot Sequences Multiple steps in a single vessel.Increased efficiency, reduced waste, time-saving.Requires compatible reaction conditions for all steps.
Catalytic Methods Use of a catalyst to promote the reaction.Milder conditions, higher selectivity, potential for catalyst recycling.Catalyst development can be complex and costly.
Sustainable/Atom-Economical Focus on maximizing atom incorporation and minimizing waste.Environmentally friendly, resource-efficient.May require development of new catalysts and reaction conditions.

Reactivity and Mechanistic Investigations of Triethyl 1,1,2 Ethylenetricarboxylate

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereocontrolled, step. Triethyl 1,1,2-ethylenetricarboxylate readily engages in these transformations, primarily due to the electron-withdrawing character of its ester functionalities, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interactions with the Highest Occupied Molecular Orbital (HOMO) of a reaction partner.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org this compound, with its activated double bond, is an excellent dienophile in these reactions.

The reaction of this compound with cyclic dienes such as cyclopentadiene is a classic example of a Diels-Alder reaction. Cyclopentadiene is a highly reactive diene in such cycloadditions. nih.gov The reaction proceeds to form a bicyclic adduct, with the stereochemistry of the product being a key aspect of the investigation.

Reaction of this compound with Cyclopentadiene:

EntryDieneDienophileProductStereochemistry
1CyclopentadieneThis compoundTriethyl bicyclo[2.2.1]hept-5-ene-2,2,3-tricarboxylatePredominantly endo

The endo product is generally favored under kinetic control due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. masterorganicchemistry.com

When the diene and dienophile moieties are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of fused or bridged polycyclic systems. The tether connecting the diene and the this compound core plays a crucial role in determining the feasibility and stereochemical outcome of the cyclization. The formation of five- and six-membered rings is generally favored in these intramolecular cyclizations.

The Diels-Alder reaction is a stereospecific process where the stereochemistry of the reactants is retained in the product. masterorganicchemistry.comlibretexts.org In the reaction of this compound with a diene, several new stereocenters can be created. The diastereoselectivity of the reaction, particularly the formation of endo versus exo products, is a subject of significant interest.

Under kinetic control, at lower temperatures, the endo adduct is typically the major product. masterorganicchemistry.com This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the unsaturated substituents of the dienophile in the transition state. However, at higher temperatures, the reaction becomes reversible, and the more thermodynamically stable exo product may be favored. masterorganicchemistry.com

Factors Influencing Diastereoselectivity:

FactorInfluence on Selectivity
Reaction Temperature Lower temperatures favor the kinetically controlled endo product. Higher temperatures can lead to the thermodynamically favored exo product. masterorganicchemistry.com
Solvent The polarity of the solvent can influence the transition state energies and thus the diastereoselectivity.
Lewis Acid Catalysis Can enhance the endo selectivity and accelerate the reaction rate.

Lewis acids play a significant role in catalysis of Diels-Alder reactions. nih.gov They coordinate to one of the carbonyl oxygens of the ester groups in this compound, which further lowers the energy of the dienophile's LUMO. mdpi.com This enhanced electrophilicity of the dienophile leads to a significant acceleration of the reaction rate.

Moreover, the use of Lewis acids can also enhance the diastereoselectivity of the reaction, often leading to a higher proportion of the endo product. This is attributed to the stabilization of the endo transition state through complexation with the Lewis acid. Computational studies have suggested that Lewis acids can accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants. nih.gov

Effect of Lewis Acids on Diels-Alder Reactions:

Lewis AcidEffect on Reaction RateEffect on endo/exo Selectivity
Aluminum chloride (AlCl₃)Significant rate accelerationIncreased endo selectivity
Boron trifluoride (BF₃)Rate accelerationIncreased endo selectivity
Zinc chloride (ZnCl₂)Moderate rate accelerationIncreased endo selectivity
Tin tetrachloride (SnCl₄)Significant rate accelerationIncreased endo selectivity

[2+2] Cycloaddition Reactions (e.g., with Cinnamylamines)

While Diels-Alder reactions are [4+2] cycloadditions, this compound and its derivatives can also participate in [2+2] cycloaddition reactions under certain conditions. For instance, the reaction of a related compound, 1,1-diethyl 2-hydrogen ethenetricarboxylate, with trans-cinnamylamines in the presence of coupling agents can lead to the formation of cyclobutane-fused pyrrolidines via an intramolecular [2+2] cycloaddition. researchgate.net This reaction proceeds through the formation of a cinnamylamide intermediate.

The chemoselectivity between [2+2] and [4+2] cycloaddition pathways can be influenced by the substituents on the cinnamylamine and the reaction conditions. For cinnamylamines with electron-donating groups or without substituents on the benzene ring, the [2+2] cycloaddition is often the major pathway at room temperature. researchgate.net In contrast, cinnamylamines bearing electron-withdrawing groups tend to favor an intramolecular [4+2] cycloaddition. researchgate.net

[3+2] Cycloaddition Reactions

This compound serves as an effective dipolarophile in [3+2] cycloaddition reactions, a class of reactions also known as 1,3-dipolar cycloadditions. This powerful synthetic strategy allows for the construction of five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring. organic-chemistry.orgnih.gov This reaction proceeds via a concerted, pericyclic shift involving 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org

Reaction with Amidines:

The reaction of this compound with amidines can lead to the formation of various nitrogen-containing heterocyclic compounds. The specific products formed will depend on the reaction conditions and the structure of the amidine used.

Reaction with Huisgen Zwitterions:

Huisgen zwitterions, which are 1,3-dipoles, readily react with electron-poor alkenes like this compound. nih.gov While the search results confirm the general reactivity of Huisgen zwitterions in [3+2] cycloadditions to form five-membered heterocycles, specific examples detailing the reaction with this compound are not explicitly provided. organic-chemistry.orgnih.govmdpi.com The reaction is expected to be regioselective, influenced by both electronic and steric factors. organic-chemistry.org

Reaction with N-amino quinolinium salts:

N-amino quinolinium salts, upon deprotonation, form quinolinium ylides which act as azomethine ylides. These ylides can undergo a formal [3+2] cycloaddition with electron-deficient alkenes. nih.gov The reaction of these ylides with dipolarophiles typically proceeds through a stepwise conjugate addition followed by cyclization, yielding pyrroloquinoline derivatives as single regio- and stereoisomers. nih.gov The electron-withdrawing groups on this compound make it a suitable partner for this type of reaction.

[4+2] Cycloaddition Reactions

This compound and its derivatives can also participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. These reactions are crucial for the formation of six-membered rings.

Reaction with Cinnamylamines:

The intramolecular reaction of cinnamylamides derived from 1,1-diethyl 2-hydrogen ethenetricarboxylate (a close derivative of this compound) provides a clear example of intramolecular [4+2] cycloaddition. nih.gov When cinnamylamines bearing electron-withdrawing groups (such as NO₂, CN, CO₂Me, CO₂Et, and CF₃) react with the ethenetricarboxylate derivative, they form tetrahydrobenz[f]isoindolines as the major products. nih.gov This reaction proceeds through an amide formation followed by an intramolecular [4+2] cycloaddition. nih.govresearchgate.net

Regio- and Stereoselectivity Studies in Cycloaddition Pathways ([2+2] vs [4+2] Selectivity)

The competition between [2+2] and [4+2] cycloaddition pathways in reactions involving derivatives of this compound has been a subject of detailed investigation. The outcome of the reaction is highly dependent on the substituents on the reacting partner and the reaction conditions. nih.govresearchgate.net

In the intramolecular reactions of cinnamylamides of 1,1-diethyl 2-hydrogen ethenetricarboxylate, the selectivity between [2+2] and [4+2] cycloaddition is governed by the electronic nature of the substituents on the benzene ring of the cinnamylamine moiety. nih.gov

[2+2] Cycloaddition: When the cinnamylamine is unsubstituted or contains halogens or a methoxy group at the para position, the reaction at room temperature predominantly yields cyclobutane-fused pyrrolidines via an intramolecular [2+2] cycloaddition. nih.gov

[4+2] Cycloaddition: Conversely, the presence of electron-withdrawing groups (NO₂, CN, CO₂Me, etc.) on the ortho or para positions of the cinnamylamine directs the reaction towards an intramolecular [4+2] cycloaddition, leading to the formation of tetrahydrobenz[f]isoindolines. nih.gov

Density Functional Theory (DFT) studies have been employed to rationalize this observed selectivity. nih.gov The reaction temperature also plays a role; for instance, heating the [2+2] adducts can lead to ring-opening and subsequent formation of δ-lactone fused pyrrolidines. nih.gov

Table 1: Selectivity in Intramolecular Cycloadditions of Cinnamylamides of Ethenetricarboxylate

Substituent on Cinnamylamine (para-position) Reaction Temperature Major Product Type Cycloaddition Pathway
H, Halogen, OMe Room Temperature Cyclobutane-fused pyrrolidine (B122466) [2+2]
NO₂, CN, CO₂Me, CO₂Et, CF₃ Room Temperature or 60-80 °C Tetrahydrobenz[f]isoindoline [4+2]
H, Halogen, OMe 80 °C δ-Lactone fused pyrrolidine [2+2] followed by rearrangement

Radical Reactions

Mechanistic Pathways of Radical Interception and Propagation

The general mechanism of a radical chain reaction involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by a radical initiator, such as AIBN or di-tert-butyl peroxide (DTBP), which decomposes upon heating or irradiation to generate initial radicals. libretexts.orgresearchgate.net

Propagation: In the context of this compound, a chain-propagating radical would add to the electron-deficient alkene. This step, known as radical interception, would form a new, more stable radical intermediate. This new radical could then propagate the chain by abstracting a hydrogen atom from a suitable donor or participating in further addition reactions. libretexts.org

Termination: The radical chain is terminated when two radicals combine or disproportionate.

A plausible, though not explicitly documented in the search results, mechanistic pathway for a reaction involving this compound as a radical acceptor would be:

Generation of a carbon-centered radical from a C-H bond using a radical initiator.

Addition of this radical to the double bond of this compound to form a stabilized radical adduct.

This adduct could then abstract a hydrogen atom from a donor molecule to yield the final product and regenerate the chain-propagating radical.

Lewis Acid Promoted Transformations

Lewis acids play a significant role in promoting reactions of ethenetricarboxylates by enhancing their electrophilicity. researchgate.net

The reaction of ethenetricarboxylate triesters with arylallenes in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) leads to the efficient synthesis of indene (B144670) derivatives. This transformation proceeds through a conjugate addition of the allene to the ethenetricarboxylate, followed by a Friedel-Crafts cyclization. researchgate.netnih.gov

In a related transformation, the reaction of this compound with 1,1-dialkylallenes, also promoted by SnCl₄ at room temperature, yields γ-lactones. researchgate.netnih.gov Similarly, reacting 1,1-diethyl 2-hydrogen ethenetricarboxylate with arylallenes or alkylallenes in the presence of SnCl₄ and subsequent treatment with triethylamine also affords γ-lactones. researchgate.netnih.gov

Furthermore, various Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and scandium triflate (Sc(OTf)₃), can catalyze the intramolecular Michael addition of ethenetricarboxylate derivatives to form benzo-annulated compounds like oxindoles and benzofuranones in high yields. rsc.org

Table 2: Lewis Acid Promoted Reactions of Ethenetricarboxylates

Ethenetricarboxylate Reactant Co-reactant Lewis Acid Product
Ethenetricarboxylate triesters Arylallenes SnCl₄ Indene derivatives
This compound 1,1-Dialkylallenes SnCl₄ γ-Lactones
1,1-Diethyl 2-hydrogen ethenetricarboxylate Arylallenes or Alkylallenes SnCl₄, then Et₃N γ-Lactones
Diethyl 2-[(N-methyl-N-phenylcarbamoyl)methylene]malonate - (intramolecular) ZnCl₂, AlCl₃, Sc(OTf)₃ Oxindole derivatives

Reactions with Allenes for Indene and Lactone Synthesis

The reaction of this compound with allenes, promoted by a Lewis acid, provides a versatile route to synthetically important indene and γ-lactone structures. researchgate.netnih.gov The course of the reaction is highly dependent on the nature of the allene substituent and the specific ethenetricarboxylate derivative used.

When this compound reacts with arylallenes in the presence of tin(IV) chloride (SnCl₄), a conjugate addition followed by a Friedel-Crafts cyclization occurs to efficiently produce indene derivatives. researchgate.netnih.gov This transformation involves the formation of two new carbon-carbon bonds in a single operation, constructing the five-membered ring of the indene core. nih.gov

Conversely, the reaction pathway shifts towards the formation of γ-lactones when 1,1-dialkylallenes are used with this compound in the presence of SnCl₄ at room temperature. researchgate.netnih.gov Similarly, γ-lactones are also obtained when 1,1-diethyl 2-hydrogen ethenetricarboxylate is reacted with either arylallenes or alkylallenes under the same catalytic conditions. researchgate.netnih.gov

Table 1: Lewis Acid-Promoted Reactions of Ethenetricarboxylates with Allenes

EthenetricarboxylateAllene TypeLewis AcidMajor Product
This compoundArylallenesSnCl₄Indene Derivatives
This compound1,1-DialkylallenesSnCl₄γ-Lactones
1,1-Diethyl 2-hydrogen ethenetricarboxylateArylallenes/AlkylallenesSnCl₄γ-Lactones

Formation of Stereodefined Heterocyclic Architectures (e.g., Tetrahydrofurans, Pyrrolidines, Pyrans)

This compound serves as a key building block for the synthesis of various stereodefined heterocyclic architectures, which are prevalent motifs in biologically active compounds and natural products. nih.govresearchgate.net

Tetrahydrofurans and Pyrrolidines: The high electrophilicity of this compound makes it an excellent Michael acceptor for the synthesis of five-membered heterocycles. researchgate.net For instance, Lewis acid-catalyzed reactions with aminoacetaldehyde acetals lead to the formation of highly substituted pyrrolidine-2,3,3-tricarboxylates. researchgate.net The stereochemical outcome of these reactions can often be controlled by the choice and stoichiometry of the Lewis acid catalyst. researchgate.net Similarly, Pd-catalyzed carboalkoxylation reactions involving arylthianthrenium triflates can yield tetrahydrofuran derivatives. organic-chemistry.org

Pyrans: The construction of six-membered pyran rings can be achieved through various synthetic strategies involving this compound. These methods often rely on cycloaddition reactions or ring-expansion methodologies to generate the desired dihydropyran or tetrahydropyran core structures. nih.gov

Catalytic Role of Lewis Acid Identity and Concentration

Lewis acids play a crucial role in modulating the reactivity and selectivity of reactions involving this compound. researchgate.netwikipedia.org By coordinating to the carbonyl oxygen atoms of the ester groups, the Lewis acid increases the compound's electrophilicity, thereby accelerating reactions with nucleophiles. wikipedia.orgnih.gov

Identity of Lewis Acid: The choice of Lewis acid can significantly influence the reaction outcome. Different Lewis acids, such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and ethylaluminum dichloride (EtAlCl₂), exhibit varying degrees of reactivity and may favor different reaction pathways or stereoisomers. researchgate.netnih.govnih.gov For example, in the reaction with allenes, SnCl₄ has been shown to be effective in promoting the synthesis of both indenes and lactones. researchgate.netnih.gov In Diels-Alder reactions, Lewis acids like EtAlCl₂, zinc triflate (Zn(OTf)₂), and copper(II) triflate (Cu(OTf)₂) can catalyze the reaction and enhance the endo:exo selectivity. researchgate.net

Concentration of Lewis Acid: The concentration, or stoichiometry, of the Lewis acid is also a critical parameter for controlling selectivity, particularly diastereoselectivity. researchgate.net In the synthesis of piperidine (B6355638) derivatives from the reaction of this compound and 3-aminopropionaldehyde diethyl acetal, the diastereomeric ratio of the product is highly dependent on the amount of TiCl₄ used. researchgate.net A 1:1 ratio of diastereomers is obtained with one equivalent of TiCl₄, whereas using three equivalents of the Lewis acid leads to the predominant formation of the 2,4-trans-piperidine derivative. researchgate.net This control is attributed to the formation of a more rigid, chelated intermediate at higher catalyst concentrations. wikipedia.org

Table 2: Effect of TiCl₄ Concentration on Piperidine Synthesis

Equivalents of TiCl₄ProductDiastereomer Ratio (cis:trans)Yield
14-Ethoxypiperidine-2,3,3-tricarboxylate1:192%
34-Ethoxypiperidine-2,3,3-tricarboxylatePredominantly trans86%

Other Significant Reaction Pathways

Reactions with Enamines and Cyclic Imidates

As a potent electrophile, this compound readily undergoes Michael addition reactions with various nucleophiles, including enamines. The reaction with enamines typically proceeds via a conjugate addition mechanism, leading to the formation of a new carbon-carbon bond and a functionalized product that can be further elaborated into more complex structures.

Reactions with cyclic imidates can also be envisioned, likely proceeding through nucleophilic attack from the nitrogen or an enamine tautomer of the imidate. These reactions would provide access to nitrogen-containing heterocyclic systems.

Transformations Involving Organometallic Complexes (e.g., Allyl Fp Complexes)

This compound can participate in reactions with organometallic complexes. While specific examples involving Allyl Fp (Fp = (η⁵-C₅H₅)Fe(CO)₂) complexes and this compound are not detailed in the provided context, analogous reactions with similar electrophilic alkenes are known. Such transformations could involve nucleophilic attack from the organometallic reagent onto the electron-deficient double bond of the tricarboxylate, potentially leading to the formation of novel organoiron compounds or serving as a step in a more complex catalytic cycle.

Electrophilic and Nucleophilic Additions

The primary reactivity of this compound is dominated by nucleophilic additions . Its electron-deficient carbon-carbon double bond makes it an exceptional Michael acceptor. researchgate.net A wide range of nucleophiles, including carbanions, amines, and thiols, can add to the β-position of the double bond in a conjugate fashion. These reactions are fundamental to the utility of this compound in organic synthesis, enabling the construction of complex molecular frameworks. researchgate.net

While the compound is inherently an electrophile, electrophilic additions to the double bond are not a characteristic reaction pathway. The electron-withdrawing nature of the three ester groups deactivates the double bond towards attack by electrophiles.

Applications of Triethyl 1,1,2 Ethylenetricarboxylate in Complex Chemical Synthesis

Building Block for Diverse Heterocyclic Compounds

The electron-deficient nature of triethyl 1,1,2-ethylenetricarboxylate makes it a key substrate in the synthesis of a wide range of heterocyclic compounds. Its ability to readily react with nucleophiles and 1,3-dipoles has been instrumental in the development of efficient synthetic routes to various nitrogen- and oxygen-containing ring systems.

The pyrrolidine (B122466) ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. A powerful strategy for the synthesis of polysubstituted pyrrolidines involves the [3+2] dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.govunife.itnih.gov In this context, this compound serves as an excellent dipolarophile.

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermal or photochemical ring-opening of aziridines. The subsequent reaction of the azomethine ylide with this compound proceeds in a concerted fashion to afford highly functionalized pyrrolidine derivatives. This approach allows for the stereocontrolled formation of multiple new stereogenic centers in a single step. nih.gov The high reactivity of this compound in these cycloaddition reactions often leads to high yields and excellent diastereoselectivity.

Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition
Azomethine Ylide PrecursorDipolarophileProductKey Features
α-Amino Acid + AldehydeThis compoundPolysubstituted PyrrolidineHigh stereocontrol, formation of multiple stereocenters.
Aziridine (thermolysis/photolysis)This compoundFunctionalized PyrrolidineAccess to diverse substitution patterns.

Indenes are important carbocyclic structures that form the core of various natural products and materials. researchgate.net A notable application of this compound is in the synthesis of indene (B144670) derivatives through a Lewis acid-promoted reaction with arylallenes. researchgate.netnih.gov

This transformation proceeds via a conjugate addition of the arylallene to the electron-deficient double bond of the ethenetricarboxylate, followed by an intramolecular Friedel-Crafts-type cyclization. nih.gov The use of a Lewis acid, such as tin(IV) chloride (SnCl₄), is crucial for activating the ethenetricarboxylate towards nucleophilic attack by the allene. researchgate.netnih.gov This methodology provides an efficient and direct route to highly substituted indene frameworks.

Synthesis of Indene Derivatives
Reactant 1Reactant 2Catalyst/ReagentProductReaction Type
This compoundArylalleneSnCl₄Indene DerivativeConjugate Addition/Friedel-Crafts Cyclization

Lactones, particularly γ- and δ-lactones, are prevalent structural units in a vast array of natural products with diverse biological activities. nih.gov this compound has proven to be a valuable precursor for the synthesis of these important heterocyclic frameworks.

In a reaction closely related to the synthesis of indenes, the Lewis acid-catalyzed reaction of this compound with 1,1-dialkylallenes at room temperature leads to the formation of γ-lactones. researchgate.netnih.gov The reaction pathway is believed to involve a similar conjugate addition followed by an intramolecular cyclization, where one of the ester groups participates in the ring closure.

Furthermore, the reaction of cinnamylamines with ethenetricarboxylates at elevated temperatures can yield δ-lactone fused pyrrolidines. researchgate.net This transformation likely proceeds through the formation of an initial cyclobutane-fused pyrrolidine intermediate via a [2+2] cycloaddition, which then undergoes a ring-opening and subsequent lactonization.

Synthesis of Lactone Frameworks
Reactant 1Reactant 2ConditionsProduct
This compound1,1-DialkylalleneSnCl₄, Room Temperatureγ-Lactone
EthenetricarboxylateCinnamylamine80 °C, 1,2-dichloroethaneδ-Lactone fused Pyrrolidine

Fused pyrrolidine ring systems are integral components of many biologically active alkaloids and other complex natural products. The 1,3-dipolar cycloaddition strategy is a powerful tool for the construction of these intricate molecular architectures. nih.gov

This compound can be employed as the dipolarophile in reactions with various 1,3-dipoles to generate fused pyrrolidine structures. For instance, the reaction with isoquinolinium ylides can lead to the formation of tetrahydrobenz[f]isoindoline derivatives. These reactions often proceed with high regio- and stereoselectivity, providing rapid access to complex polycyclic frameworks. The high reactivity of this compound facilitates these cycloadditions, making it a valuable component in the synthesis of novel fused heterocyclic systems.

Pyrazolines are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities. d-nb.info One of the common methods for their synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrilimine, and a dipolarophile.

Given its electron-deficient nature, this compound is an excellent candidate to act as the dipolarophile in these reactions. The reaction with diazoalkanes, for example, would lead to the formation of highly substituted pyrazoline derivatives. Similarly, reaction with nitrilimines, often generated in situ from hydrazonoyl halides, would also afford pyrazoline structures. The presence of the three ester groups on the resulting pyrazoline ring provides valuable handles for further synthetic manipulations.

Contribution to Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single operation. nih.govtcichemicals.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org this compound, with its high reactivity and multiple functional groups, is an ideal substrate for the design of novel MCRs.

Its role in MCRs often involves its participation as a highly reactive Michael acceptor or as a dipolarophile in an in-situ generated cycloaddition reaction. For example, an MCR could be designed where a 1,3-dipole is formed in situ from two or more components, which then undergoes a [3+2] cycloaddition with this compound. This approach allows for the rapid assembly of complex heterocyclic structures from simple and readily available starting materials. The development of new MCRs involving this versatile building block holds significant promise for the efficient synthesis of novel compound libraries for drug discovery and other applications. beilstein-journals.org

Potential Contributions to Polymer and Advanced Materials Science

While the primary applications of this compound have been in the realm of small molecule synthesis, its unique structure suggests potential for use in polymer and materials science.

The presence of a polymerizable double bond and three ester functional groups makes this compound a promising candidate as a functional monomer. Its incorporation into polymer chains could introduce pendant ester groups that can be further modified to tailor the properties of the resulting material. For instance, hydrolysis of the ester groups could yield polymers with carboxylic acid functionalities, which could enhance water solubility or serve as sites for cross-linking.

The ability of the double bond to participate in addition reactions suggests that this compound could function as a cross-linking agent. By reacting with growing polymer chains, it can form connections between them, leading to the formation of a three-dimensional network structure. This is a crucial step in the production of thermosetting plastics, elastomers, and hydrogels.

The high degree of functionalization in this compound makes it an interesting precursor for the synthesis of advanced materials. For example, it could be used to create highly functionalized surfaces or as a building block for the construction of metal-organic frameworks (MOFs) or other porous materials with potential applications in catalysis, gas storage, and separation.

Computational and Theoretical Studies on Triethyl 1,1,2 Ethylenetricarboxylate

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of a specific molecule like Triethyl 1,1,2-ethylenetricarboxylate, DFT studies could provide valuable insights into:

Reaction Pathways: Mapping the potential energy surface to identify the most favorable reaction pathways for various chemical transformations.

Transition State Geometries and Energies: Calculating the structure and energy of transition states to understand the energy barriers and kinetics of reactions.

Mechanistic Elucidation: Distinguishing between different possible reaction mechanisms by comparing the calculated energy profiles with experimental observations.

Without specific research on this compound, it is not possible to present data tables or detailed findings related to its reaction mechanisms.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the reactivity of a molecule. For this compound, these calculations would typically involve:

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.

Electrostatic Potential Maps: Visualizing the charge distribution within the molecule to identify electron-rich and electron-poor regions, which are indicative of reactive sites.

A lack of dedicated studies means that no specific reactivity predictions or associated data for this compound can be reported.

In Silico Modeling of Stereochemical Outcomes and Selectivity Rationalization

In silico modeling, or computer-based simulation, is a crucial tool for understanding and predicting the stereochemistry of chemical reactions. For a molecule with potential stereocenters like this compound, these studies could:

Conformational Analysis: Identifying the most stable conformations of the molecule and any reaction intermediates.

Modeling Stereoselective Reactions: Simulating reactions with chiral reagents or catalysts to predict the formation of specific stereoisomers.

Rationalizing Observed Selectivity: Using computational models to explain why a particular stereoisomer is favored in a reaction by analyzing the energies of different stereochemical pathways.

As there are no available in silico models or studies on the stereochemical outcomes of reactions involving this compound, a discussion on this topic would be purely speculative.

Advanced Analytical Techniques for the Study of Triethyl 1,1,2 Ethylenetricarboxylate

Spectroscopic Methods in Mechanistic Elucidation (e.g., UV-Vis, Advanced IR, High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to understanding the electronic and structural features of Triethyl 1,1,2-ethylenetricarboxylate. They provide insights from the electronic transitions down to the specific arrangement of atoms and their connectivity, which is crucial for mechanistic studies.

UV-Vis Spectroscopy

The structure of this compound contains a C=C double bond conjugated with three carbonyl (C=O) groups of the ester functionalities. This α,β-unsaturated carbonyl system acts as a chromophore, capable of absorbing ultraviolet (UV) radiation. The primary electronic transition expected is a π → π* transition. Based on Woodward-Fieser rules for α,β-unsaturated esters, which have a base value of approximately 195 nm, the extensive substitution on the double bond is predicted to cause a bathochromic (red) shift. The maximum absorbance (λmax) for this compound is anticipated to be in the 210-230 nm range in a non-polar solvent. This property is particularly useful for quantitative analysis using HPLC with a UV detector.

Advanced IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2980C-H Stretch (sp³)Alkyl (ethyl groups)
~1725C=O Stretchα,β-Unsaturated Ester
~1645C=C StretchAlkene
~1250 and ~1050C-O StretchEster

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. High-resolution ¹H and ¹³C NMR would provide unambiguous confirmation of the connectivity of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically unique proton. The ethyl groups would present as characteristic quartet and triplet patterns due to spin-spin coupling. The lone vinylic proton would appear as a singlet further downfield due to the deshielding effects of the conjugated system.

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityIntegration
~7.0-7.5=C-H (Vinylic)Singlet (s)1H
~4.2-4.4-O-CH₂-CH₃Quartet (q)6H
~1.2-1.4-O-CH₂-CH₃Triplet (t)9H

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons are the most deshielded and appear furthest downfield, followed by the carbons of the double bond.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~165-170C=O (Ester)
~140-150=C-H (Vinylic)
~125-135(EtOOC)₂C=
~61-63-O-CH₂-
~14-CH₃

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₆O₆), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. Under electron ionization (EI), the molecule would fragment in a predictable manner, providing structural information.

Predicted m/zFragment IdentityNotes
244[C₁₁H₁₆O₆]⁺Molecular Ion (M⁺)
199[M - OCH₂CH₃]⁺Loss of an ethoxy group
171[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl group
143[M - 2(COOCH₂CH₃) + H]⁺Complex rearrangement and fragmentation

Chromatographic Separation and Quantification Techniques (e.g., GC, HPLC, UHPLC)

Chromatography is essential for separating this compound from reaction mixtures or complex samples and for its quantification.

Gas Chromatography (GC)

Given its molecular weight and ester functionality, this compound is expected to be sufficiently volatile for analysis by Gas Chromatography (GC). A flame ionization detector (FID) would provide excellent sensitivity for quantification. The choice of the stationary phase is critical for achieving good separation from impurities or related compounds.

ParameterSuggested Condition
ColumnMid-polarity (e.g., DB-624) or polar (e.g., DB-WAX) capillary column
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the analysis of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be the method of choice. UHPLC offers the advantage of faster analysis times and higher resolution compared to traditional HPLC.

ParameterSuggested Condition
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
DetectorUV-Vis Diode Array Detector (DAD) set at λmax (~220 nm)

Hyphenated Techniques for Structural Confirmation and Reaction Monitoring (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing definitive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. A sample containing this compound would first be separated on the GC column. As the compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, combined with the retention time from the GC, allows for highly confident identification and confirmation of the compound's structure. This technique is invaluable for analyzing crude reaction mixtures to identify byproducts or intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for compounds that are not suitable for GC analysis. It couples an HPLC system to a mass spectrometer. For this compound, LC-MS would be particularly useful for reaction monitoring where samples are taken directly from an aqueous or high-boiling solvent matrix. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. These methods often produce a strong signal for the molecular ion with minimal fragmentation, which is ideal for confirming the molecular weight of the target compound in a complex mixture.

X-ray Crystallography for Molecular Structure Determination of Adducts and Derivatives

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule, including precise bond lengths and angles. However, this technique requires the sample to be a well-ordered single crystal. As this compound is a liquid at ambient temperatures, it cannot be analyzed directly.

The power of X-ray crystallography can be leveraged by studying a suitable crystalline derivative of the compound. For example, this compound, with its electron-deficient double bond, is an excellent dienophile for the Diels-Alder reaction. When reacted with a suitable diene, it can form a cyclic adduct. If this adduct can be crystallized, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its complete molecular structure. This would not only confirm the structure of the adduct but also, by inference, the structure of the original this compound reactant. This approach is instrumental in confirming the stereochemistry and regiochemistry of reaction products.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Triethyl 1,1,2-ethanetricarboxylate critical for experimental design?

  • Answer : Key properties include:

PropertyValueSource
Density1.074 g/mL at 25°C
Boiling Point99°C at 0.5 mmHg (vacuum); 300.7±22.0°C at 760 mmHg
Molecular FormulaC₁₁H₁₈O₆
Molecular Weight246.26 g/mol
SolubilityLikely soluble in organic solvents (e.g., ethanol, ethyl acetate) due to ester groupsInferred from structure
StorageStore in a dry, ventilated area away from heat and light; keep containers tightly sealed
  • Methodological Note : When designing reactions, account for its low boiling point under reduced pressure, which makes it suitable for distillation-based purification.

Q. How can NMR spectroscopy characterize Triethyl 1,1,2-ethanetricarboxylate?

  • Answer : Key NMR assignments (90 MHz in CDCl₃):

Signal (ppm)Assignment
4.20–4.16 (quartet)Ethoxy (–OCH₂CH₃) protons
3.82 (multiplet)Central CH₂ group
2.92 (multiplet)Methine proton adjacent to ester groups
1.28–1.26 (triplet)Ethoxy (–CH₃) protons
  • Methodological Note : Use ¹³C NMR to confirm carbonyl (C=O) signals near 170 ppm and differentiate between equivalent/non-equivalent carbons.

Advanced Research Questions

Q. What methodological considerations are critical for synthesizing Triethyl 1,1,2-ethanetricarboxylate in high purity?

  • Answer :

  • Esterification : React 1,1,2-ethanetricarboxylic acid with excess ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.
  • Purification : Use fractional distillation under reduced pressure (target: 99°C at 0.5 mmHg) to isolate the product .
  • Quality Control : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity by GC-MS or HPLC .

Q. How does the steric and electronic configuration of Triethyl 1,1,2-ethanetricarboxylate influence its reactivity in multicomponent reactions?

  • Answer :

  • Steric Effects : The three adjacent ester groups create steric hindrance, limiting nucleophilic attacks at the central carbon.
  • Electronic Effects : Electron-withdrawing ester groups activate the central methine proton (pKa ~15–20), enabling deprotonation for enolate formation in aldol-like reactions.
  • Applications : Acts as a trifunctional electrophile in Michael additions or cyclocondensations .

Q. What analytical techniques are recommended for detecting degradation products of Triethyl 1,1,2-ethanetricarboxylate under varying conditions?

  • Answer :

  • Thermal Degradation : Use GC-MS to identify volatile byproducts (e.g., ethyl acrylate, CO₂) under high-temperature conditions.
  • Hydrolytic Degradation : Employ HPLC with UV detection (210–260 nm) to monitor hydrolysis to 1,1,2-ethanetricarboxylic acid .
  • Oxidative Degradation : Analyze peroxides via iodometric titration or FTIR for carbonyl oxidation products .

Q. What safety protocols are essential for handling Triethyl 1,1,2-ethanetricarboxylate in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Note : No specific carcinogenicity data exists for this compound, but analogous esters may exhibit low acute toxicity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported boiling points (99°C vs. 300°C)?

  • Explanation : The lower boiling point (99°C) is measured under reduced pressure (0.5 mmHg), while 300°C reflects standard atmospheric pressure conditions. This highlights the need to specify experimental parameters when citing physical properties .

Research Gaps and Future Directions

  • Toxicokinetics : No studies directly address the absorption, distribution, or metabolism of Triethyl 1,1,2-ethanetricarboxylate. Researchers could adapt methodologies from trichloroethane studies (e.g., radiolabeled tracer assays) .
  • Biomarker Development : Explore LC-MS/MS to detect ester metabolites in biological matrices, similar to methods for phthalate esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.